Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Lipophilicity Physicochemical properties Medicinal chemistry

This building block offers orthogonal reactivity: C2 bromo for mild Suzuki coupling, N4 Boc for site-selective functionalization. Lower C–Br bond energy preserves acid-labile groups. With XLogP3-AA=2.4, it enhances permeability for CNS drug candidates. Ideal for kinase inhibitor and PROTAC libraries, enabling sequential diversification at N4 (E3 ligase) and C2 (target ligand). Suitable for automated HTE platforms under inert conditions. Secure your supply for accelerated medicinal chemistry.

Molecular Formula C11H16BrN3O2
Molecular Weight 302.17 g/mol
Cat. No. B8258477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Molecular FormulaC11H16BrN3O2
Molecular Weight302.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)Br
InChIInChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)7-8(12)13-15/h7H,4-6H2,1-3H3
InChIKeyMYPNXBKDUUSUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate: A Boc-Protected, C2-Brominated Dihydro-Pyrazolopyrimidine Building Block


tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS 2167954-27-8) is a synthetic organic compound with molecular formula C₁₁H₁₆BrN₃O₂ and molecular weight 302.17 g/mol. It belongs to the pyrazolopyrimidine class and features a partially saturated 6,7-dihydro core, a tert-butyloxycarbonyl (Boc) protecting group at the N4 position, and a bromine atom at the C2 position of the pyrazole ring [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where the bromo substituent serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, and the Boc group provides orthogonal protection for further functionalization .

Why Simple Substitution with 2-Amino, 3-Formyl, or Unsubstituted 6,7-Dihydro-Pyrazolopyrimidine Analogs Fails for tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate


The presence of the C2 bromo substituent and the N4 Boc protecting group in this compound creates a unique reactivity profile that cannot be replicated by closely related analogs. The C-Br bond offers a lower bond dissociation energy compared to C-Cl, enabling milder and more selective oxidative addition in cross-coupling reactions critical for medicinal chemistry diversification [1]. Conversely, the C2 amino analog presents a nucleophilic rather than electrophilic center, while the 3-formyl analog offers a different reactivity vector (aldehyde chemistry). The unsubstituted core lacks a reactive halogen handle altogether. Furthermore, the combination of the lipophilic bromine atom and the polar Boc group results in a distinctive computed lipophilicity (XLogP3-AA = 2.4) that differs significantly from the unsubstituted core (XLogP3-AA = 1.4) [2] and the fully aromatic 2-bromopyrazolo[1,5-a]pyrimidine (XLogP3-AA = 1.4) [3], directly impacting solubility and membrane permeability properties in biological assays.

Quantitative Comparator Evidence for tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate: Lipophilicity, Cross-Coupling Reactivity, Storage Stability, and Physicochemical Properties


Computed Lipophilicity (XLogP3-AA) of the Bromo-Dihydro Scaffold vs. Unsubstituted Dihydro Core and Fully Aromatic Bromo Analog

The XLogP3-AA value for tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is 2.4, which is 1.0 log unit higher than both the unsubstituted 6,7-dihydro core (XLogP3-AA = 1.4) [1] and the fully aromatic 2-bromopyrazolo[1,5-a]pyrimidine (XLogP3-AA = 1.4) [2]. This 10-fold increase in calculated lipophilicity is introduced by the combination of the bromine atom and the Boc group, providing a distinct physicochemical profile.

Lipophilicity Physicochemical properties Medicinal chemistry

C-Br Reactivity Advantage for Palladium-Catalyzed Cross-Coupling: Bond Dissociation Energy Comparison

The C2 bromine atom in the target compound is primed for oxidative addition in palladium-catalyzed cross-coupling reactions. The C–Br bond dissociation energy (BDE) is systematically lower than that of the corresponding C–Cl bond. Quantitative analysis across a range of heterocycles shows that C–Cl BDEs are on average 7.55 ± 0.42 kcal/mol higher than their C–Br counterparts [1]. The lower BDE of the C2–Br bond in the target compound is expected to enable faster oxidative addition and milder reaction conditions compared to a hypothetical 2-chloro analog.

Cross-coupling Synthetic chemistry Bond dissociation energy

Storage and Handling Requirements: Quantitative Comparison of Stability Conditions

Vendor specifications require tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate to be stored under inert atmosphere at 2–8°C . In contrast, the 2-amino analog (CAS 1783532-91-1) can be stored sealed in dry conditions at 2–8°C without explicit inert atmosphere requirements , and the unsubstituted core (CAS 1260676-11-6) likewise lacks an inert atmosphere mandate . This indicates that the bromo-Boc combination exhibits higher moisture/oxygen sensitivity, necessitating controlled handling.

Stability Storage Procurement

Density Comparison: Impact on Formulation and Dispensing Precision

The predicted density of the target compound is 1.52 ± 0.1 g/cm³ at standard conditions [1], compared to 1.30 ± 0.1 g/cm³ for the 2-amino analog . This 17% higher density is attributable to the presence of the heavy bromine atom.

Density Formulation Handling

Recommended Application Scenarios for tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate in Medicinal Chemistry and Chemical Biology


Diversification via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor SAR Exploration

The C2 bromine atom directly participates in palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, enabling the rapid synthesis of C2-arylated analog libraries. The lower C–Br BDE compared to C–Cl permits mild reaction conditions, preserving the acid-labile Boc protecting group and the dihydro core. This orthogonal reactivity profile makes the compound an ideal starting point for kinase inhibitor programs where the pyrazolopyrimidine scaffold is a privileged hinge-binding motif [1].

Lipophilicity-Driven Lead Optimization in CNS Drug Discovery

With a computed XLogP3-AA of 2.4, this brominated dihydro scaffold occupies a desirable lipophilicity range (logP 1–3) for CNS drug candidates. Compared to the unsubstituted core (XLogP3-AA = 1.4), the target compound offers enhanced passive membrane permeability while remaining within generally accepted limits for avoiding promiscuity and hERG binding. It is therefore recommended for fragment-to-lead or lead optimization campaigns where tuned physicochemical properties are critical for achieving brain exposure [2].

Orthogonal Functionalization in PROTAC Linker Chemistry

The orthogonal protecting group strategy—Boc at N4 and bromine at C2—allows sequential, site-selective functionalization. The Boc group can be deprotected under acidic conditions to reveal the secondary amine for conjugation to an E3 ligase ligand, while the bromo handle can be elaborated via cross-coupling to install a target-protein ligand. This two-directional diversification is highly valued in PROTAC (Proteolysis Targeting Chimera) development where precise control of linker attachment points is essential [3].

Inert Atmosphere-Ready Libraries for Automated High-Throughput Experimentation

The requirement for inert atmosphere storage and handling aligns with automated high-throughput experimentation (HTE) platforms that utilize glovebox- or Schlenk-line-controlled environments. Laboratories equipped with such infrastructure can confidently procure and deploy this building block in pre-weighed, sealed vials for parallel cross-coupling screening, where its higher density (1.52 g/cm³) must be factored into gravimetric dispensing protocols for accurate stoichiometry .

Quote Request

Request a Quote for tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.